Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate
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Overview
Description
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a bicyclo[2.1.1]hexane framework, which is a saturated bicyclic structure, and an ester functional group. This combination makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the modular approach used in its synthesis suggests that it can be produced on a larger scale using batch processes. The key steps would involve the preparation of the starting materials, the [2+2] cycloaddition reaction, and subsequent purification and derivatization steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Its derivatives may have therapeutic potential and can be investigated for drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways involved would vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate include other bicyclo[2.1.1]hexane derivatives and azabicyclic compounds. Examples include:
- Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
- 2-Azabicyclo[2.1.1]hexane hydrochloride
- Azabicyclo[2.1.1]hexane piperazinium salts
Uniqueness
This compound is unique due to its specific ester functional group and the position of the nitrogen atom within the bicyclic framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique azabicyclic structure characterized by the presence of a nitrogen atom within a bicyclic framework. Its molecular formula is C8H13NO2, with a molecular weight of approximately 157.19 g/mol. The compound's structure allows for various interactions with biological molecules, particularly through hydrogen bonding facilitated by the nitrogen atom.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Preliminary studies suggest that this compound may influence synaptic transmission and neuronal excitability, indicating potential applications in treating neurological disorders such as depression and anxiety.
Key Mechanisms:
- Neurotransmitter Interaction : The compound's structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at specific receptor sites.
- Nucleophilic Substitutions : The presence of the carboxylic acid functional group allows for nucleophilic substitutions, which can lead to the formation of derivatives with altered biological activities.
Biological Activity and Research Findings
Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are notable findings from various studies:
Study | Focus | Findings |
---|---|---|
Neuropharmacology | Demonstrated significant binding affinity to dopamine receptors, suggesting potential mood-enhancing effects. | |
Interaction Studies | Showed interactions with serotonin receptors that may influence anxiety-related behaviors in animal models. | |
Synthesis and Activity | Synthesized derivatives exhibited enhanced potency in receptor binding assays compared to the parent compound. |
Case Study 1: Neurotransmitter Receptor Binding
In a study examining the binding affinity of this compound at dopamine receptors, researchers found that the compound displayed a Ki value indicative of moderate affinity, suggesting its potential as a therapeutic agent for mood disorders.
Case Study 2: Behavioral Impact
Animal models treated with this compound showed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), pointing towards its potential use in anxiety treatment.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3 |
InChI Key |
IDVMGUFJVDTWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(C2)N1 |
Origin of Product |
United States |
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